molecular formula C4H5N3O B1280328 4-Aminopyridazin-3(2H)-one CAS No. 55271-46-0

4-Aminopyridazin-3(2H)-one

Cat. No. B1280328
CAS RN: 55271-46-0
M. Wt: 111.1 g/mol
InChI Key: VROMXVIODDASTK-UHFFFAOYSA-N
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Description

4-Aminopyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of aminopyridazines. While the provided papers do not directly discuss 4-Aminopyridazin-3(2H)-one, they do provide insights into similar heterocyclic compounds, their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of 4-aminophthalazin-1(2H)-ones (APOs) using a palladium-catalyzed cross-coupling method . Similarly, the synthesis of 3-aminopyridin-2(1H)-ones was achieved through the interaction of 1,3-diketones with chloroacetamide, followed by heating with pyridine . A one-pot synthesis approach was also described for the construction of 2-dialkylamino-4H-pyrido[1,2-a][1,3,5]triazin-4-ones, starting from 2-aminopyridine or 2-aminopicolines . These methods highlight the versatility and efficiency of modern synthetic routes for heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by extensive intermolecular hydrogen bonding and, in some cases, pi-pi stacking interactions, which contribute to their stability and potential biological activity . For example, the crystal structure of 3-amino-1,2,4-triazin-5(2H)-one revealed a slightly distorted 1,2,4-triazine ring structure due to the asymmetry of the electronegativity of nitrogen .

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds allows for further functionalization and the formation of derivatives. For instance, 3-aminopyridin-2(1H)-ones were used as precursors for the synthesis of 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-ones through a reaction with chloroacetyl chloride . Additionally, 8-R-7-amino-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones derivatives were obtained by reacting with various reagents such as ketones and anhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The tautomeric forms of 3-amino-1,2,4-triazin-5(2H)-one, for example, have been studied using various spectroscopic methods, revealing the predominance of the amino-oxo form . The coordination compounds of zinc(II) with 3- and 4-aminopyridine demonstrated different structural properties based on the coordination geometry of the zinc atoms .

Scientific Research Applications

Electrophilic Cyanating Agents

4-Aminopyridazin-3(2H)-one derivatives are explored as effective and selective electrophilic cyanating agents. These compounds chemoselectively N-, S-, or C-cyanate various amino, thiol, and carbon nucleophiles in excellent yield, offering potential applications in chemical synthesis and drug development (Kim et al., 2005).

Antiproliferative Activities

A series of aminopyridazin-3(2H)-one derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Some compounds demonstrated significant activities, suggesting their potential as therapeutic agents in cancer treatment (Ge et al., 2017).

Synthesis of 4-Aminophthalazin-1(2H)-ones

Research on 4-Aminophthalazin-1(2H)-ones, related to 4-Aminopyridazin-3(2H)-one, indicates their diverse biological activities. The development of methods for their synthesis allows for more diverse applications, especially in medicinal chemistry (Vlaar et al., 2013).

Synthesis of Amino Sugars and Mimetics

Aminopyridazin-3(2H)-one derivatives are instrumental in synthesizing amino sugars and related carbohydrate mimetics, which have potential applications in anti-inflammatory agents and pharmaceutical development (Pfrengle & Reissig, 2010).

D-Amino Acid Oxidase Inhibitors

4-Hydroxypyridazin-3(2H)-one derivatives, closely related to 4-Aminopyridazin-3(2H)-one, have been identified as novel inhibitors of D-amino acid oxidase (DAAO). This discovery is significant for developing drugs targeting psychiatric and neurodegenerative disorders (Hondo et al., 2013).

Synthesis of Functionalized Pyridazines

Aminopyridazin-3(2H)-one derivatives are used as building blocks for synthesizing functionalized pyridazines, indicating their versatility in pharmaceutical and agrochemical industries (Svete, 2005).

Crystal Structure Analysis

Studies on the crystal structure of compounds like 3-amino-1,2,4-triazin-5(2H)-one, similar to 4-Aminopyridazin-3(2H)-one, provide insights into their molecular properties, contributing to drug design and material science (Hwang et al., 2002).

Safety And Hazards

The safety data sheet for 4-Aminopyridazin-3(2H)-one suggests that it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions for the study of 4-Aminopyridazin-3(2H)-one involve uncovering new structures through the optimization of the previously reported 4-amino and 4-ureido pyridazinone-based series of FABP4 inhibitors . This is part of a larger research effort to create more potent FABP4 inhibitors .

properties

IUPAC Name

5-amino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROMXVIODDASTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458229
Record name 4-Aminopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridazin-3(2H)-one

CAS RN

55271-46-0
Record name 4-Amino-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55271-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Biancalani, MP Giovannoni, S Pieretti… - Journal of medicinal …, 2009 - ACS Publications
A number of pyridazinone derivatives bearing an arylpiperazinylalkyl chain were synthesized and tested icv in a model of acute nociception induced by thermal stimuli in mice (tail flick). …
Number of citations: 51 pubs.acs.org

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